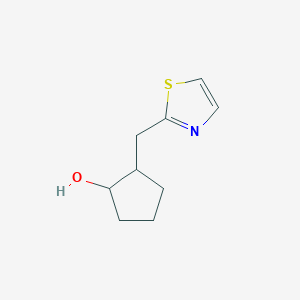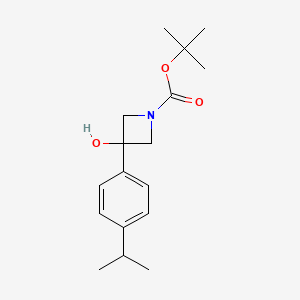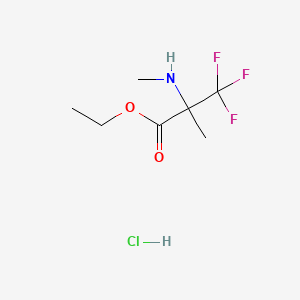
Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride is a chemical compound with the molecular formula C7H13ClF3NO2 and a molecular weight of 235.6318 . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and makes it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride typically involves the trifluoromethylation of carbon-centered radical intermediates . One common method includes the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by palladium (Pd), followed by the conversion of 3,3,3-trifluoro-2,2-dimethyl propanoic acid to its chloride form using oxalyl chloride .
Industrial Production Methods
Industrial production of this compound often employs large-scale trifluoromethylation reactions, utilizing specialized equipment to handle the reactive intermediates and maintain the necessary reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new trifluoromethylated compounds with different functional groups.
Applications De Recherche Scientifique
Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with unique properties
Mécanisme D'action
The mechanism of action of Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity to specific enzymes or receptors. This can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: Another trifluoromethylated compound with similar applications in organic synthesis and research.
Methyl 3,3,3-trifluoropyruvate: Similar in structure and used in similar applications as Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of both the trifluoromethyl group and the methylamino group allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C7H13ClF3NO2 |
|---|---|
Poids moléculaire |
235.63 g/mol |
Nom IUPAC |
ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-4-13-5(12)6(2,11-3)7(8,9)10;/h11H,4H2,1-3H3;1H |
Clé InChI |
ZFLMBFSZOAPGRY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C(F)(F)F)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
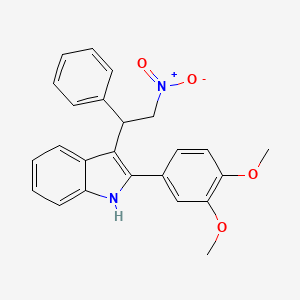
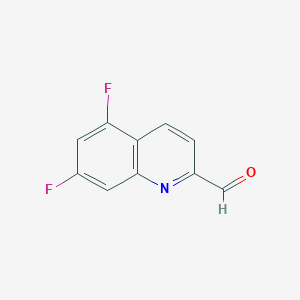
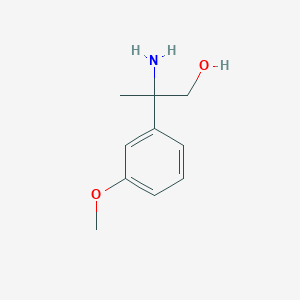
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
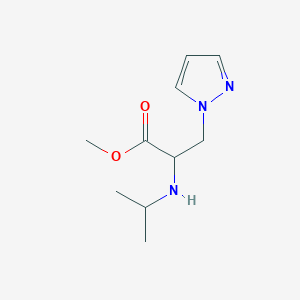
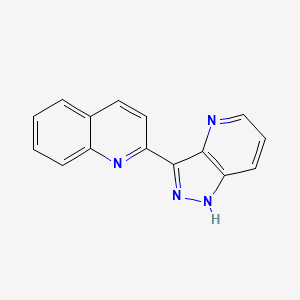
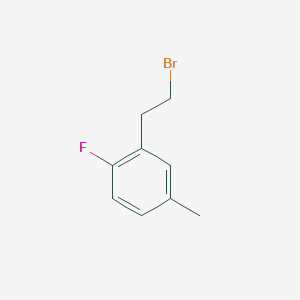
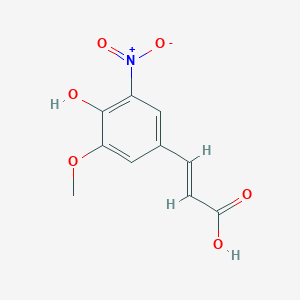

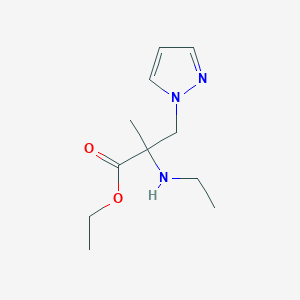
![4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13550575.png)
